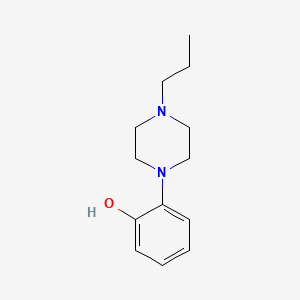![molecular formula C18H17N3O B7500469 N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide, also known as AG-1295, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the quinoxaline family and has a molecular weight of 309.4 g/mol. AG-1295 has been shown to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and survival.
Mecanismo De Acción
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide exerts its inhibitory effect on PDGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival, which are critical processes for cancer and fibrosis development.
Biochemical and Physiological Effects:
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been shown to have a potent inhibitory effect on PDGFR activity, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell proliferation, migration, and survival, which are critical processes for cancer and fibrosis development. In addition, N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often dysregulated in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has several advantages for lab experiments, including its potent inhibitory effect on PDGFR activity, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer and fibrosis. However, there are also some limitations to using N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in lab experiments, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide research, including:
1. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in combination with other cancer therapies to enhance its efficacy and reduce potential resistance.
2. Developing more potent and selective PDGFR inhibitors based on the structure of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide.
3. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in other fibrotic diseases, such as renal fibrosis and cardiac fibrosis.
4. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in other signaling pathways that are dysregulated in cancer and fibrosis, such as the epidermal growth factor receptor (EGFR) pathway.
5. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide as a diagnostic tool for PDGFR-positive tumors.
Métodos De Síntesis
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide can be synthesized using a multistep process that involves the reaction of 4-methylbenzylamine with 2-bromoacetylquinoxaline, followed by N-methylation of the resulting intermediate with formaldehyde and dimethylamine. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic applications. One of the major areas of research is cancer, where PDGFR signaling has been implicated in tumor growth and metastasis. N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and suppress tumor growth in animal models. In addition, N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has also been investigated for its potential use in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver fibrosis, where PDGFR signaling plays a critical role in the development of fibrosis.
Propiedades
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-7-9-14(10-8-13)12-21(2)18(22)17-11-19-15-5-3-4-6-16(15)20-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOTXUDIWOXFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)